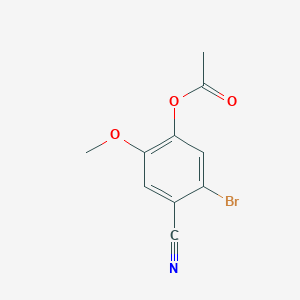

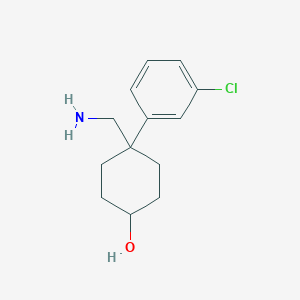

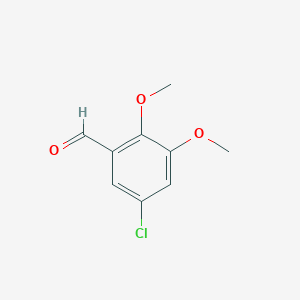

Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate

説明

The compound "Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential use in various chemical reactions and as intermediates in the synthesis of biologically active compounds. The tert-butyl group is a common protecting group in organic synthesis, and the formylbenzyl moiety suggests potential reactivity for further functionalization.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was reported with a 52% yield using a low-cost amination process involving CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . This highlights the potential for cost-effective synthesis routes for related piperazine derivatives. Similarly, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was achieved through a multi-step process starting from commercially available piperidin-4-ylmethanol, indicating the accessibility of starting materials for such syntheses .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, as evidenced by the crystal structure analysis of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, which showed two independent molecules with a chair conformation of the piperazine ring and various dihedral angles between the rings . The crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate also revealed a monoclinic crystal system with specific unit cell parameters, and the molecules were linked through weak intermolecular interactions .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions. For example, a bidentate ligand derived from piperazine was used in Suzuki–Miyaura and Mizoroki–Heck cross-coupling reactions, demonstrating the utility of piperazine derivatives in catalysis . The presence of functional groups such as the formyl group in tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate suggests reactivity towards nucleophilic addition or condensation reactions, which are important in the synthesis of anticancer drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be deduced from their molecular structures and the presence of specific functional groups. For instance, the tert-butyl group is known to impart steric bulk, which can influence the reactivity and solubility of the compound. The crystallographic studies provide insights into the solid-state properties, such as molecular packing and potential for hydrogen bonding . Spectroscopic methods such as NMR and IR are commonly used to characterize these compounds and confirm their structures .

科学的研究の応用

Graphical Synthetic Routes of Vandetanib

In the study of the synthetic routes for vandetanib, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, a related compound, was analyzed for its role in the industrial-scale synthesis of the drug. The research highlighted the advantages of certain synthetic pathways in terms of yield and commercial viability, suggesting potential applications for similar compounds in pharmaceutical manufacturing processes (W. Mi, 2015).

Piperazine Derivatives in Drug Design

Piperazine, a core structure in many therapeutic drugs, demonstrates the versatility of this moiety in drug design. The study explored piperazine-based molecules across various therapeutic categories, emphasizing the importance of substitution patterns on the piperazine nucleus for the medicinal potential of the resultant compounds. This review suggests that modifications to piperazine derivatives, like tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate, could significantly influence their pharmacokinetic and pharmacodynamic properties, thus broadening their applicability in medicine (A. Rathi et al., 2016).

Arylpiperazine Derivatives and Metabolism

The metabolism of arylpiperazine derivatives, which are used in the treatment of various neurological conditions, involves processes like N-dealkylation leading to the formation of 1-aryl-piperazines. This study provides insights into the metabolic pathways of these compounds, which is crucial for understanding their pharmacological actions and potential side effects. The findings from this research can inform the development and therapeutic use of related piperazine derivatives, including tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate, by highlighting the importance of metabolic stability and pathway selection (S. Caccia, 2007).

α1-Adrenoceptor Antagonists and Cancer Treatment

This review discusses the potential of α-adrenoceptor antagonists, including piperazine-based compounds, in treating prostate and other cancers. The study underscores the mechanistic pathways through which these compounds exert cytotoxic effects, largely independent of α1-blockade, suggesting a broader application of piperazine derivatives in oncology. The insights from this research could be relevant to compounds like tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate, especially in designing novel anticancer therapies (M. Batty et al., 2016).

Applications in N-Heterocycle Synthesis

Tert-butanesulfinamide's use in asymmetric synthesis of N-heterocycles via sulfinimines is a significant area of research, providing a pathway to structurally diverse and therapeutically relevant compounds. This methodology could potentially apply to tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate derivatives, offering a strategic approach to the synthesis of piperazine-containing compounds with potential pharmaceutical applications (R. Philip et al., 2020).

特性

IUPAC Name |

tert-butyl 4-[(3-formylphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-9-7-18(8-10-19)12-14-5-4-6-15(11-14)13-20/h4-6,11,13H,7-10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKZZJRCKPEHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383742 | |

| Record name | tert-Butyl 4-[(3-formylphenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate | |

CAS RN |

850375-08-5 | |

| Record name | 1,1-Dimethylethyl 4-[(3-formylphenyl)methyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(3-formylphenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)

![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)